molecular formula C9H9N3OS B3004968 8-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 306978-72-3

8-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B3004968
CAS No.: 306978-72-3
M. Wt: 207.25
InChI Key: JPQADKCQFZOFCL-UHFFFAOYSA-N
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Description

8-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound that belongs to the class of triazines This compound is characterized by its unique structure, which includes a pyrido[1,2-a][1,3,5]triazin-4-one core with a methyl group at the 8th position and a methylsulfanyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one can be achieved through several methods. One common approach involves the use of microwave-assisted sequential one-pot synthesis. This method combines the efficient heating obtained under dielectric microwave heating with sequential one-pot reactions, avoiding the tedious work-up and purification of intermediate compounds . This approach is advantageous in terms of yields, reaction times, and convenient gram-scale synthesis.

Industrial Production Methods

Industrial production methods for this compound typically involve the use of microwave-assisted chemistry due to its efficiency and scalability. The process involves the reaction of appropriate starting materials under controlled microwave heating conditions to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

8-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: The methylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the triazine core .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 8-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of key cellular processes, such as DNA replication and repair, ultimately resulting in cell death. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 8-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one include other triazine derivatives such as:

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications in research and industry .

Biological Activity

8-Methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound belonging to the triazine class. Its unique structure, characterized by a pyrido[1,2-a][1,3,5]triazin-4-one core with specific substituents, suggests potential biological activities that merit detailed exploration. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and supporting research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C9H9N3OS
  • Molecular Weight : 207.25 g/mol

The biological activity of this compound primarily involves its interaction with molecular targets in cellular pathways. Research indicates that this compound can inhibit specific enzymes by binding to their active sites. This inhibition disrupts critical cellular processes such as DNA replication and repair, leading to apoptosis in cancer cells.

Anticancer Properties

Preliminary studies suggest that this compound exhibits promising anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines by targeting pathways involved in cell cycle regulation and apoptosis. The compound's ability to interfere with enzyme activities related to cancer progression highlights its potential as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has also demonstrated antimicrobial activity against several bacterial strains. The presence of the methylsulfanyl group enhances its reactivity and allows it to interact with microbial targets effectively.

Case Studies

Several studies have been conducted to evaluate the biological activities of this compound:

  • Anticancer Activity : A study published in a peer-reviewed journal reported that derivatives of pyrido[1,2-a][1,3,5]triazin compounds showed significant cytotoxic effects against human cancer cell lines. The mechanism involved the induction of apoptosis through caspase activation and disruption of mitochondrial function .
  • Antimicrobial Screening : Another investigation assessed the antimicrobial properties of various triazine derivatives. The results indicated that compounds similar to this compound exhibited moderate to strong activity against Gram-positive and Gram-negative bacteria .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMechanism of ActionReference
AnticancerVarious cancer cell linesEnzyme inhibition leading to apoptosis
AntimicrobialGram-positive and Gram-negative bacteriaDisruption of microbial metabolic pathways

Properties

IUPAC Name

8-methyl-2-methylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c1-6-3-4-12-7(5-6)10-8(14-2)11-9(12)13/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQADKCQFZOFCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=NC(=O)N2C=C1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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